1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family.
Preparation Methods
The synthesis of 1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative. Industrial production methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .
Chemical Reactions Analysis
1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in microorganisms, leading to their antimicrobial and antiviral properties. The compound’s structure allows it to bind to various biological targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern and the presence of the ethoxy group. Similar compounds include:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Ciprofloxacin: A well-known quinolone antibiotic with broad-spectrum activity
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
16-(4-ethoxyanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C25H20N2O3/c1-3-30-16-13-11-15(12-14-16)26-23-22-17-7-4-5-8-18(17)24(28)19-9-6-10-20(21(19)22)27(2)25(23)29/h4-14,26H,3H2,1-2H3 |
InChI Key |
YVCBVDCABQBZCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.